molecular formula C6H7F3O3S2 B185045 3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate CAS No. 181180-42-7

3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate

Cat. No.: B185045
CAS No.: 181180-42-7
M. Wt: 248.2 g/mol
InChI Key: ZMDCEXLCDOPKGH-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is an organic compound with the molecular formula C6H7F3O3S2. It is known for its unique structure, which includes a thiopyran ring and a trifluoromethanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds

Mode of Action

It has been used in the triflic acid mediated prins cyclization of homopropargylic alcohols with aldehydes . This reaction is efficient and highly regioselective .

Biochemical Pathways

It’s known that the compound is used in organic synthesis , but the downstream effects of these reactions on biochemical pathways require further investigation.

Result of Action

It’s known that the compound is used in the synthesis of various organic compounds

Action Environment

The action of 3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a freezer, under -20°C , indicating that temperature can affect its stability. Additionally, it’s recommended to handle the compound in an inert atmosphere , suggesting that exposure to oxygen or other reactive gases could potentially affect its reactivity or stability.

Biochemical Analysis

Biochemical Properties

It is known that this compound is involved in organic synthesis reactions

Molecular Mechanism

It is known to be involved in organic synthesis reactions , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate typically involves the Prins cyclization of homopropargylic alcohols with aldehydes. This reaction is mediated by triflic acid, resulting in the formation of the desired compound with high regioselectivity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions are various substituted thiopyran derivatives, which can be further utilized in synthetic chemistry and material science .

Scientific Research Applications

3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is unique due to its combination of a thiopyran ring and a trifluoromethanesulfonate group. This structure imparts distinct reactivity and stability, making it valuable in synthetic chemistry and research applications.

Properties

IUPAC Name

3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3S2/c7-6(8,9)14(10,11)12-5-1-3-13-4-2-5/h1H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDCEXLCDOPKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627064
Record name 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181180-42-7
Record name 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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